molecular formula C10H11N3 B187769 (1-phenyl-1H-pyrazol-4-yl)methanamine CAS No. 400877-10-3

(1-phenyl-1H-pyrazol-4-yl)methanamine

Cat. No. B187769
M. Wt: 173.21 g/mol
InChI Key: GSCUJPMBXNFQAF-UHFFFAOYSA-N
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Description

“(1-phenyl-1H-pyrazol-4-yl)methanamine” is a chemical compound with the molecular formula C10H11N3 . It appears as a colorless to yellow viscous liquid or lump or semi-solid .


Synthesis Analysis

The synthesis of derivatives of “(1-phenyl-1H-pyrazol-4-yl)methanamine” involves the use of a pyrazole moiety embedded with two phenyl rings and one triazole phenyl ring system . The structure-activity relationship (SAR) of these derivatives was examined by varying the substitutions attached to the triazole phenyl ring .


Molecular Structure Analysis

The molecular structure of “(1-phenyl-1H-pyrazol-4-yl)methanamine” consists of a pyrazole ring attached to a phenyl ring and a methanamine group .


Physical And Chemical Properties Analysis

“(1-phenyl-1H-pyrazol-4-yl)methanamine” is a solid at room temperature . Its empirical formula is C10H12ClN3, and it has a molecular weight of 209.68 .

Scientific Research Applications

Alzheimer's Disease Treatment Research

A series of 3-aryl-1-phenyl-1H-pyrazole derivatives, including compounds related to (1-phenyl-1H-pyrazol-4-yl)methanamine, have been studied for their potential in treating Alzheimer's disease. These compounds demonstrated significant inhibitory activities against acetylcholinesterase (AChE) and selective monoamine oxidase-B (MAO-B), suggesting their potential as therapeutic agents for Alzheimer’s disease (Kumar et al., 2013).

Antimicrobial Research

Different derivatives of (1-phenyl-1H-pyrazol-4-yl)methanamine have shown promising results in antimicrobial research. For instance, compounds have been synthesized and evaluated for their antibacterial and antifungal activities, exhibiting varying degrees of effectiveness (Visagaperumal et al., 2010). Another study synthesized a series of compounds for their antimicrobial activity, with some showing high effectiveness, particularly those containing a methoxy group (Kumar et al., 2012).

Catalytic Applications

1-(3-(Pyridin-2-yl)phenyl)methanamine derivatives, which are structurally related to (1-phenyl-1H-pyrazol-4-yl)methanamine, have been synthesized and found effective in catalytic applications. These compounds show good activity and selectivity in various reactions (Roffe et al., 2016).

Liquid Crystal Research

Compounds containing the 1H-pyrazole unit, like (1-phenyl-1H-pyrazol-4-yl)methanamine, have been used to develop supramolecular liquid crystals. These crystals exhibit luminescent properties and have the potential for various applications, including in material science (Moyano et al., 2013).

Synthesis and Characterization

Various studies have focused on the synthesis and characterization of (1-phenyl-1H-pyrazol-4-yl)methanamine derivatives. These studies provide valuable insights into the physical and chemical properties of these compounds, which is crucial for their application in different fields of science (Vyas et al., 2012).

Bioactive Compound Synthesis

Compounds derived from (1-phenyl-1H-pyrazol-4-yl)methanamine have been synthesized for their potential use as bioactive compounds. These derivatives have shown promise in various biological applications, including as potential anticancer agents (Liu et al., 2017).

Safety And Hazards

“(1-phenyl-1H-pyrazol-4-yl)methanamine” is classified as an eye irritant (Eye Dam. 1) according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . It should be handled with appropriate personal protective equipment, and contact with skin and eyes should be avoided .

Future Directions

The future directions for research on “(1-phenyl-1H-pyrazol-4-yl)methanamine” could involve further exploration of its synthesis, chemical reactions, and potential biological activities . It could also involve studying its physical and chemical properties in more detail .

properties

IUPAC Name

(1-phenylpyrazol-4-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3/c11-6-9-7-12-13(8-9)10-4-2-1-3-5-10/h1-5,7-8H,6,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSCUJPMBXNFQAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C=C(C=N2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80401975
Record name (1-phenyl-1H-pyrazol-4-yl)methylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80401975
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1-phenyl-1H-pyrazol-4-yl)methanamine

CAS RN

400877-10-3
Record name (1-phenyl-1H-pyrazol-4-yl)methylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80401975
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1-phenyl-1H-pyrazol-4-yl)methanamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
HAK Abd El-Aal, AA Khalaf - Chemistry of Heterocyclic Compounds, 2019 - Springer
Construction of functionalized tetracyclic pyrazolo-fused cyclohepta[2,3-h]-, azepino[4,5-h]-, azocino[5,4-h]-, azocino[4,5-h]-, azonino[5,6-h]-, and azocino[2,3-h]quinolinones has been …
Number of citations: 3 link.springer.com
HAK Abd El-Aal - Australian Journal of Chemistry, 2023 - CSIRO Publishing
Efficient access to the tetracyclic pyrazolo-fused carbo- and N-heterocyclic systems: naphtho[2′,1′:3,4]cyclohepta[2,1-c]pyrazolones, naphtho[2′,1′:5,4]azepino[6,7-c]pyrazolones, …
Number of citations: 0 www.publish.csiro.au
BF Abdel-Wahab, RE Khidre… - ARKIVOC: Online Journal …, 2011 - researchgate.net
This review deals with synthesis and reactions of pyrazole-3 (4)-carbaldehydes as well as their biological activity. The data on the methods of synthesis, chemical reactions, and …
Number of citations: 60 www.researchgate.net
Y Baez - 2012 - search.proquest.com
Coronaviruses virus-encoded proteases are essential for viral replication. The research studies presented in this dissertation focused on the virus-encoded papain-like proteases, PLpro …
Number of citations: 1 search.proquest.com

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